molecular formula C20H14N2O5S3 B2944403 Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate CAS No. 477869-57-1

Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate

Cat. No.: B2944403
CAS No.: 477869-57-1
M. Wt: 458.52
InChI Key: HIXALVGRQKWFHD-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene core substituted at position 3 with a benzyloxy group. The benzyl moiety is further functionalized at position 4 with a 1,3-benzothiazol-2-ylsulfanyl group and at position 3 with a nitro (-NO₂) group.

Properties

IUPAC Name

methyl 3-[[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5S3/c1-26-19(23)18-15(8-9-28-18)27-11-12-6-7-17(14(10-12)22(24)25)30-20-21-13-4-2-3-5-16(13)29-20/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXALVGRQKWFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OCC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzyl]oxy}-2-thiophenecarboxylate can be achieved through multi-step organic synthesis:

  • Formation of Benzothiazole Intermediate: : Starting with 2-aminothiophenol and carbon disulfide in the presence of potassium hydroxide to yield the benzothiazole intermediate.

  • Nitrobenzylation: : The intermediate then undergoes a nucleophilic aromatic substitution reaction with 3-nitrobenzyl chloride in an aprotic solvent like dimethylformamide (DMF).

  • Esterification: : The final step involves esterification with methyl thiophenecarboxylate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely scale these reactions using continuous flow methods to optimize yield and efficiency. Catalysts and optimized reaction conditions would be essential to maximize throughput and minimize waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The nitro group can undergo reduction to amines under catalytic hydrogenation.

  • Reduction: : The benzothiazole moiety can be oxidized to introduce sulfoxide or sulfone functional groups.

  • Substitution: : The benzyl ether linkage is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Hydrogenation: : Palladium on carbon (Pd/C) under hydrogen gas for nitro group reduction.

  • Oxidation: : Use of m-chloroperoxybenzoic acid (mCPBA) for oxidation of the thiazole sulfur.

  • Nucleophilic Substitution: : Sodium ethoxide in ethanol for ether bond cleavage.

Major Products

  • Reduction: : Produces aminobenzyl derivatives.

  • Oxidation: : Forms sulfone or sulfoxide derivatives.

  • Substitution: : Results in various substituted benzyl ethers or alcohols.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : As an intermediate in the synthesis of more complex molecules.

  • Catalyst Design: : Its structural components can be utilized in designing new catalysts for organic reactions.

Biology

  • Enzyme Inhibition: : Potential use as a scaffold in developing inhibitors for enzymes that interact with benzothiazole rings.

  • Drug Discovery: : Exploring its derivatives for antiviral or anticancer properties.

Medicine

  • Pharmaceuticals: : Could be a lead compound for novel therapeutic agents targeting specific biological pathways involving benzothiazole derivatives.

Industry

  • Materials Science: : Applications in developing advanced materials such as organic semiconductors or dyes.

Mechanism of Action

The compound’s mechanism of action would depend on its interaction with molecular targets:

  • Molecular Targets: : Enzymes with active sites that accommodate the benzothiazole moiety or the nitrobenzyl group.

  • Pathways Involved: : Could involve inhibition of enzyme catalysis or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Application/Notes Reference
Target Compound C₂₀H₁₅N₂O₅S₃* ~481.54 (inferred) 1,3-Benzothiazol-2-ylsulfanyl, nitro, methyl ester Hypothetical pharmaceutical agent
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate C₁₉H₁₅NO₄S₂ 385.46 4-Methylphenyl sulfanyl, nitro, methyl ester Structural analog with simpler sulfanyl
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₂₀H₂₁NO₃S 355.45 (inferred) Benzamido, ethyl ester, benzothiophene core Benzothiophene-based analog
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate C₁₁H₁₁N₂O₅S 295.28 (inferred) Amino, cyano, methoxyethyl Intermediate in ranelic acid synthesis
Metsulfuron-methyl (Herbicide) C₁₄H₁₅N₅O₆S 381.36 Triazine, sulfonylurea, methyl ester Agricultural herbicide

*Inferred from IUPAC name; exact data require experimental validation.

Key Observations:

Core Heterocycle Variation: The target compound and 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl 2-thiophenecarboxylate share a thiophene core, whereas Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a benzothiophene ring.

Substituent Effects: The 1,3-benzothiazol-2-ylsulfanyl group in the target compound distinguishes it from the 4-methylphenyl sulfanyl analog . Benzothiazole derivatives are known for antimicrobial and anticancer activities, suggesting the target may exhibit enhanced bioactivity compared to its simpler analog. The nitro group in both the target and 4-[(4-methylphenyl)sulfanyl] analog could contribute to electron-withdrawing effects, influencing reactivity and stability.

Ester Functionality :

  • The methyl ester in the target compound contrasts with the ethyl ester in the benzothiophene analog and the methoxyethyl group in the ranelic acid intermediate . Methyl esters generally exhibit higher metabolic stability than ethyl esters, which may prolong the target’s half-life in vivo.

Divergent Applications :

  • While the target and its thiophene/benzothiophene analogs may target biological systems, sulfonylurea herbicides like metsulfuron-methyl highlight how ester-containing heterocycles can be tailored for agricultural use.

Physicochemical Properties (Inferred)

  • Solubility : The nitro and benzothiazole groups may reduce aqueous solubility compared to the methylphenyl sulfanyl analog .
  • Stability : The methyl ester likely confers greater hydrolytic stability than ethyl or methoxyethyl esters in acidic/alkaline conditions .

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